1-(2-Chlorophenoxy)propan-2-ol 1-(2-Chlorophenoxy)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 5335-22-8
VCID: VC16105133
InChI: InChI=1S/C9H11ClO2/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7,11H,6H2,1H3
SMILES:
Molecular Formula: C9H11ClO2
Molecular Weight: 186.63 g/mol

1-(2-Chlorophenoxy)propan-2-ol

CAS No.: 5335-22-8

Cat. No.: VC16105133

Molecular Formula: C9H11ClO2

Molecular Weight: 186.63 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chlorophenoxy)propan-2-ol - 5335-22-8

Specification

CAS No. 5335-22-8
Molecular Formula C9H11ClO2
Molecular Weight 186.63 g/mol
IUPAC Name 1-(2-chlorophenoxy)propan-2-ol
Standard InChI InChI=1S/C9H11ClO2/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7,11H,6H2,1H3
Standard InChI Key JEESPINTVCBSTA-UHFFFAOYSA-N
Canonical SMILES CC(COC1=CC=CC=C1Cl)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Chlorophenoxy)propan-2-ol consists of a 2-chlorophenoxy group (-O-C₆H₄-Cl) attached to the second carbon of a propan-2-ol chain. The ortho-substituted chlorine atom introduces steric hindrance and electronic effects, distinguishing it from para-substituted analogs like 1-(4-chlorophenoxy)propan-2-ol.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₉H₁₁ClO₂
Molecular Weight188.64 g/mol
Boiling Point~250–270°C (estimated)
Melting PointNot experimentally determined
SolubilityMiscible in polar organic solvents
Density~1.2 g/cm³ (predicted)

The compound’s solubility in organic solvents like ethanol and acetone facilitates its use in synthetic applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a nucleophilic substitution reaction between 2-chlorophenol and epichlorohydrin under basic conditions:

2-Chlorophenol+EpichlorohydrinNaOH1-(2-Chlorophenoxy)propan-2-ol+Byproducts\text{2-Chlorophenol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{1-(2-Chlorophenoxy)propan-2-ol} + \text{Byproducts}

Key steps include:

  • Alkylation: 2-Chlorophenol attacks the less hindered carbon of epichlorohydrin, forming an epoxide intermediate.

  • Hydrolysis: The epoxide undergoes acid- or base-catalyzed ring-opening to yield the final alcohol .

Industrial Manufacturing

Industrial processes optimize yield and purity through continuous-flow reactors and advanced purification techniques like fractional distillation. Scalability challenges include managing exothermic reactions and minimizing byproducts such as dichlorinated derivatives.

Chemical Reactivity and Derivative Formation

Oxidation Reactions

1-(2-Chlorophenoxy)propan-2-ol oxidizes to form ketones (e.g., 1-(2-chlorophenoxy)propan-2-one) or carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/CrO₃).

Reduction Pathways

Reduction with LiAlH₄ or NaBH₄ yields 1-(2-chlorophenoxy)propane, though steric effects may hinder full conversion.

Substitution Reactions

The chlorine atom undergoes nucleophilic displacement with reagents like amines or alkoxides, producing derivatives such as 1-(2-phenoxy)propan-2-ol analogs .

Biological Activities and Mechanisms

Enzyme Inhibition

Structural analogs demonstrate inhibitory effects on enzymes like acetylcholinesterase and cytochrome P450, suggesting potential therapeutic applications.

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

The compound serves as a precursor in herbicide synthesis, leveraging its chlorinated aromatic moiety for phytotoxic activity .

Pharmaceutical Development

Derivatives of 1-(2-chlorophenoxy)propan-2-ol are explored for:

  • Muscle relaxants: Analogous to chlorphenesin, which modulates GABAergic neurotransmission.

  • Antifungal agents: Disruption of fungal membrane integrity via lipophilic interactions.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Chlorophenoxypropanols

CompoundSubstituent PositionKey Applications
1-(4-Chlorophenoxy)propan-2-olParaHerbicide intermediate
1-(2-Chlorophenoxy)-3-(piperidinyl)propan-2-ol Ortho + piperidineNeuromuscular therapeutics
1-(2-Chlorophenoxy)-3-(tetramethylpiperidinyl)propan-2-olOrtho + tetramethylpiperidineEnzyme inhibition

The ortho-substitution in 1-(2-chlorophenoxy)propan-2-ol enhances steric effects, reducing reactivity compared to para-isomers but increasing lipid solubility for improved membrane permeability.

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